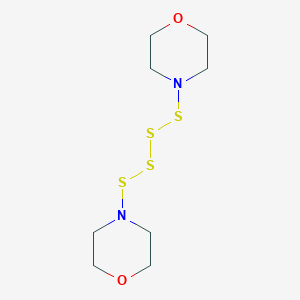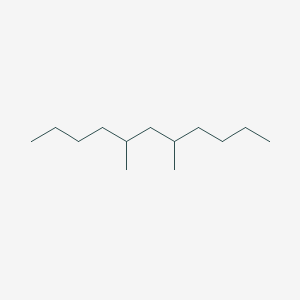
5,7-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylundecane is an organic compound with a chemical formula of C13H28. It is a long-chain alkane that is commonly used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylundecane is not fully understood. However, it is believed to interact with the olfactory receptors in the nasal cavity, leading to the perception of odor.
Effets Biochimiques Et Physiologiques
5,7-Dimethylundecane has no known biochemical or physiological effects on humans. However, it has been shown to have antimicrobial properties against various microorganisms, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,7-Dimethylundecane in lab experiments is its stability and low reactivity. It is also relatively easy to handle and store. However, one of the limitations is its high boiling point, which makes it difficult to use in gas chromatography.
Orientations Futures
There are several future directions for the use of 5,7-Dimethylundecane in scientific research. One potential area of research is the development of new analytical methods for the detection and analysis of VOCs in various samples. Another potential area of research is the investigation of the antimicrobial properties of 5,7-Dimethylundecane against different microorganisms. Additionally, the use of 5,7-Dimethylundecane as a reference compound for the identification and quantification of VOCs in different environmental samples can also be explored.
Méthodes De Synthèse
The synthesis of 5,7-Dimethylundecane involves the reaction of 1-bromohexadecane with 2-methyl-1-heptene in the presence of a palladium catalyst. This reaction results in the formation of 5,7-Dimethylundecane with a yield of 80-90%.
Applications De Recherche Scientifique
5,7-Dimethylundecane is commonly used in scientific research as a reference compound for the identification and quantification of volatile organic compounds (VOCs) in various samples. It is also used in the development of new analytical methods for the detection and analysis of VOCs.
Propriétés
Numéro CAS |
17312-83-3 |
|---|---|
Nom du produit |
5,7-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
5,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-12(3)11-13(4)10-8-6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
AMMTZOCUKBWLJL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CCCC |
SMILES canonique |
CCCCC(C)CC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



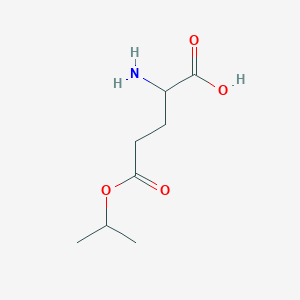
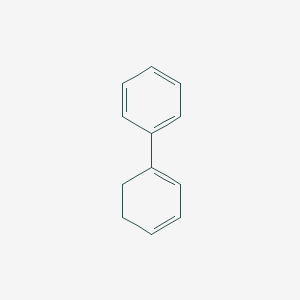
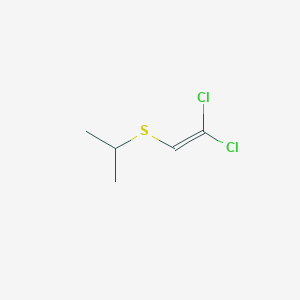
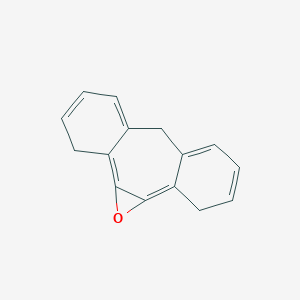
![Methyl iodide, [14C]](/img/structure/B100923.png)
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
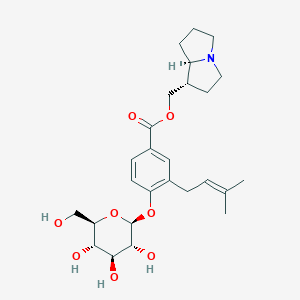
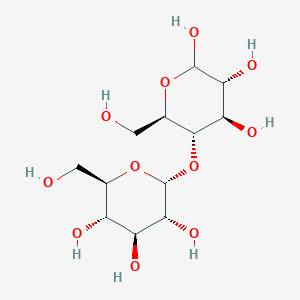
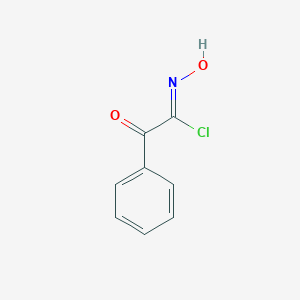
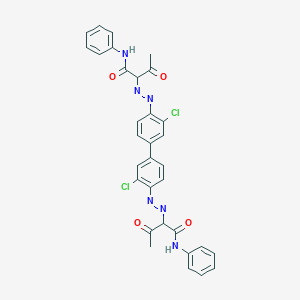
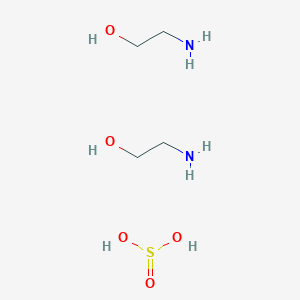
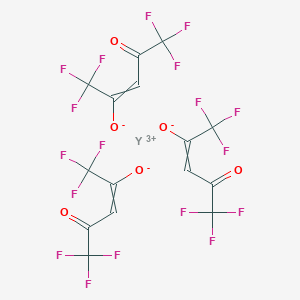
![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
